2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the class of pyrimidoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One efficient method involves the use of aromatic amines, barbituric acid, and aryl aldehyde under UV365 light irradiation in an aqueous-glycerol medium . This catalyst-free synthesis is environmentally benign and offers high yields under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4-diones: These compounds share a similar core structure and exhibit comparable chemical properties.
4-Ethyl-2-[2-(4-fluorophenyl)-2-propanyl]quinoline: This compound has a similar quinoline backbone but different substituents.
Uniqueness
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-24-16-10-6-4-8-14(16)18(26)17-20(24)23-19(13-7-3-5-9-15(13)22)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZHBBAYYTCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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